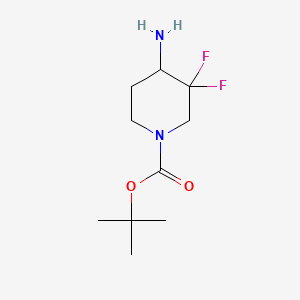

tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate

Properties

IUPAC Name |

tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-4-7(13)10(11,12)6-14/h7H,4-6,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZOOTJWPGQYSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718892 |

Source

|

| Record name | tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255666-48-8 |

Source

|

| Record name | tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Piperidines

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The piperidine scaffold is one of the most ubiquitous heterocycles in approved pharmaceuticals, valued for its ability to orient substituents in three-dimensional space and engage with biological targets.[3]

The combination of these two features in molecules like tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate creates a powerful synthetic tool. The geminal difluoro group at the 3-position introduces unique stereoelectronic effects, influencing the basicity of the neighboring amine and overall molecular conformation without significantly increasing steric bulk. This guide will explore the nuances of this valuable compound.

Part 1: Core Compound Identification and Properties

A precise understanding of a compound's identity and physicochemical properties is the foundation of its effective application.

Chemical Identity

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

-

Compound Name: tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate

-

CAS Number: 1255666-48-8[4]

-

Synonyms: 1-Boc-4-amino-3,3-difluoropiperidine, 4-AMINO-3,3-DIFLUORO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER[4]

Physicochemical Properties

A summary of the key computed and experimental properties is provided in the table below. These parameters are crucial for designing reactions, purification strategies, and formulation studies.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈F₂N₂O₂ | PubChem[4] |

| Molecular Weight | 236.26 g/mol | PubChem[4] |

| Appearance | Cream/beige powder (for related salts) | Ossila[5] |

| Boiling Point (Predicted) | 308.6 ± 42.0 °C | LookChem[6] |

| Density (Predicted) | 1.14 ± 0.1 g/cm³ | LookChem[6] |

| pKa (Predicted) | 10.09 ± 0.40 | LookChem[6] |

Part 2: Synthesis and Mechanistic Considerations

The synthesis of fluorinated piperidines often requires specialized methods. A common conceptual pathway involves the construction of a suitable piperidine precursor followed by a deoxofluorination step or building the ring from a fluorinated precursor.

Representative Synthetic Workflow

A general, logical workflow for obtaining the target compound often starts from a more readily available piperidone derivative. The following diagram illustrates a conceptual synthesis pathway.

Caption: Conceptual workflow for the synthesis of the target compound.

Causality in Experimental Design

-

Choice of Protecting Group: The tert-butyloxycarbonyl (Boc) group is selected for its stability under a wide range of conditions, including fluorination, and its facile removal under acidic conditions, which is often a requirement in the final stages of a drug synthesis campaign.

-

Fluorination Strategy: Electrophilic fluorinating agents are commonly used for the synthesis of α,α-difluoro ketones. The choice of reagent and reaction conditions is critical to maximize yield and minimize side reactions.

-

Reductive Amination: This is a highly efficient and widely used method for converting ketones to amines. The use of a mild reducing agent like sodium triacetoxyborohydride is often preferred as it is selective and can be used in a one-pot procedure.

Part 3: Applications in Medicinal Chemistry

tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate is a valuable building block for introducing the 4-amino-3,3-difluoropiperidine moiety into drug candidates. This structural motif can serve as a bioisostere for other cyclic amines, offering improved properties.

Role as a Bioisostere and Pharmacological Modulator

The gem-difluoro group significantly lowers the pKa of the 4-amino group compared to its non-fluorinated analog. This modulation of basicity can be critical for optimizing interactions with biological targets or improving pharmacokinetic properties like cell permeability and reducing off-target effects. The fluorinated piperidine can lead to enhanced potency and selectivity of drug candidates.[5]

Case Study: Indoleamine 2,3-dioxygenase (IDO) Inhibitors

This building block is utilized in the synthesis of substituted piperazine amide compounds that show potential as inhibitors of Indoleamine 2,3-dioxygenase (IDO).[6] IDO is a key enzyme in tryptophan metabolism and is a high-value target in immuno-oncology.[6] The unique structural and electronic properties of the 3,3-difluoropiperidine core contribute to the potency and selectivity of these inhibitors.[6]

Part 4: Experimental Protocols and Data Interpretation

Protocol: Representative Reductive Amination

This protocol provides a general method for the final step of the synthesis outlined in Part 2.

Objective: To synthesize tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate from N-Boc-3,3-difluoro-4-piperidone.

Materials:

-

N-Boc-3,3-difluoro-4-piperidone

-

Ammonium acetate

-

Sodium triacetoxyborohydride

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of N-Boc-3,3-difluoro-4-piperidone (1.0 eq) in DCM, add ammonium acetate (5.0 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by flash column chromatography.

Spectroscopic Data Interpretation

Verification of the final compound's structure is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR: The spectrum will show characteristic signals for the Boc group (a singlet around 1.4 ppm) and the piperidine ring protons. The protons on the carbon bearing the amino group will appear as a multiplet.

-

¹⁹F NMR: This is a critical technique for confirming the presence of the difluoro group. A pair of doublets is expected due to the geminal coupling between the two non-equivalent fluorine atoms.[7]

-

¹³C NMR: The carbon atom bearing the two fluorine atoms will exhibit a characteristic triplet in the proton-decoupled spectrum due to carbon-fluorine coupling.[7] The carbonyl of the Boc group will appear around 155 ppm.[8]

-

Mass Spectrometry (ES+): The mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺.

Part 5: Safety and Handling

Proper handling of this compound is essential in a laboratory setting.

-

Hazard Identification: This compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid dust formation.[9]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place.[6]

Conclusion

tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate is a highly valuable and versatile building block in drug discovery. Its unique combination of a conformationally restricted piperidine ring and the electronic effects of geminal difluorination provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe application in the development of next-generation therapeutics.

References

-

PubChem. tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate. Available from: [Link]

-

Capot Chemical. MSDS of tert-butyl (4S)-4-amino-3,3-difluoropiperidine-1-carboxylate. Available from: [Link]

-

ResearchGate. gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. Available from: [Link]

-

The Royal Society of Chemistry. Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Available from: [Link]

-

Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

-

LookChem. Cas 1263180-22-8,4-(Boc-aMino)-3,3-difluoropiperidine. Available from: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate | C10H18F2N2O2 | CID 56932105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ossila.com [ossila.com]

- 6. lookchem.com [lookchem.com]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. capotchem.com [capotchem.com]

An In-depth Technical Guide to tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated building blocks highly sought after in the pharmaceutical industry. Among these, tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate stands out as a versatile and valuable intermediate. Its rigidified piperidine core, decorated with a gem-difluoro group and a reactive primary amine, offers a unique three-dimensional profile that is increasingly being exploited in the development of novel therapeutics, particularly in the realm of kinase inhibitors. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with a detailed experimental protocol, and its applications in drug discovery.

Physicochemical and Spectroscopic Profile

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈F₂N₂O₂ | [1] |

| Molecular Weight | 236.26 g/mol | [1] |

| IUPAC Name | tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate | [1] |

| CAS Number | 1255666-48-8 | [1] |

| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents (predicted) | Inferred from structure |

Spectroscopic Data (Predicted):

While specific spectra are not publicly available, the expected NMR and mass spectrometry characteristics can be predicted based on the structure:

-

¹H NMR: The spectrum would be expected to show a characteristic singlet for the tert-butyl group at approximately 1.4-1.5 ppm. The piperidine ring protons would appear as complex multiplets in the region of 1.8-4.0 ppm. The protons of the amino group would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would feature a quaternary carbon for the tert-butyl group around 80 ppm and the carbonyl carbon of the Boc group around 155 ppm. The gem-difluorinated carbon would appear as a triplet with a large C-F coupling constant. The remaining piperidine carbons would resonate in the aliphatic region.

-

¹⁹F NMR: A singlet would be expected, characteristic of the gem-difluoro group.

-

Mass Spectrometry (ESI+): The parent ion [M+H]⁺ would be observed at m/z 237.14. Common fragmentation patterns would include the loss of the Boc group and isobutylene.

Synthesis and Reactivity: A Strategic Approach

The synthesis of tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate is not widely detailed in the literature. However, a plausible and efficient synthetic route can be constructed based on established methodologies for the preparation of analogous fluorinated piperidines. A key strategy involves the reductive amination of a difluorinated ketone precursor.

Figure 1: Proposed synthetic pathway.

Step 1: Synthesis of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (Intermediate)

The synthesis begins with the commercially available tert-butyl 4-oxopiperidine-1-carboxylate. The critical gem-difluorination at the C-3 position can be achieved using an electrophilic fluorinating agent.

Explanatory Note on Experimental Choice: The choice of an electrophilic fluorinating agent like Selectfluor® is strategic. It allows for direct fluorination of the ketone at the α-position. The reaction proceeds via an enolate or enol intermediate, which attacks the electrophilic fluorine source.

Step 2: Reductive Amination to Yield the Final Product

The key transformation to introduce the amino group is a reductive amination of the difluorinated ketone intermediate. This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ.

Self-Validating Protocol Insight: The use of a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride is crucial. These reagents are selective for the reduction of the iminium ion over the ketone, preventing the formation of the corresponding alcohol as a major byproduct. The reaction is typically carried out in a protic solvent like methanol to facilitate imine formation.

Detailed Experimental Protocol (Proposed)

Materials:

-

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (1.0 eq) in methanol (0.2 M) is added ammonium acetate (10.0 eq).

-

The mixture is stirred at room temperature for 30 minutes.

-

Sodium cyanoborohydride (1.5 eq) is added portion-wise over 15 minutes.

-

The reaction mixture is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, the methanol is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with dichloromethane (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate.

Reactivity of the Amino Group:

The primary amino group of the title compound is a versatile handle for further synthetic modifications. It readily undergoes standard transformations such as:

-

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones to form secondary or tertiary amines.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates.

The presence of the electron-withdrawing gem-difluoro group at the adjacent carbon is expected to decrease the basicity of the piperidine nitrogen. This modulation of pKa can be a critical factor in drug design, potentially reducing off-target effects related to interactions with biological amines.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 3,3-difluoro-4-aminopiperidine moiety is a key structural motif in a number of potent and selective kinase inhibitors, particularly those targeting the Janus kinase (JAK) family. The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in various autoimmune diseases such as rheumatoid arthritis and psoriasis.

Figure 2: General workflow for the incorporation of the building block into a JAK inhibitor.

A common synthetic strategy involves the nucleophilic aromatic substitution reaction between the primary amine of tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate and a suitably activated heterocyclic core, such as a chloropyrrolo[2,3-d]pyrimidine. Following this coupling reaction, the Boc protecting group is removed under acidic conditions to yield the final active pharmaceutical ingredient (API). The difluoropiperidine moiety often serves to optimize the pharmacokinetic properties of the drug candidate, enhancing its metabolic stability and modulating its interaction with the kinase active site.

Safety and Handling

tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate is a valuable and increasingly important building block in medicinal chemistry. Its unique combination of a conformationally restricted piperidine ring, a metabolically robust gem-difluoro group, and a synthetically versatile primary amine makes it an attractive scaffold for the development of novel therapeutics. As the demand for more potent and selective drugs continues to grow, the utility of this and related fluorinated intermediates in drug discovery is set to expand further.

References

-

PubChem. tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate: A Cornerstone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Fluorination in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a paramount strategy in modern medicinal chemistry for optimizing molecular properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] Among the various fluorinated motifs, the gem-difluorinated piperidine scaffold has emerged as a particularly valuable building block. This guide provides a comprehensive technical overview of tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate, a key intermediate that enables the seamless incorporation of this advantageous moiety into novel therapeutic agents.

Core Molecular Attributes

Tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate is a bifunctional molecule featuring a Boc-protected piperidine nitrogen and a primary amino group at the 4-position, with a gem-difluoro substitution at the 3-position. This strategic arrangement of functional groups makes it a versatile synthon for a wide range of chemical transformations.

| Property | Value | Source |

| Molecular Weight | 236.26 g/mol | [2] |

| Molecular Formula | C₁₀H₁₈F₂N₂O₂ | [2] |

| CAS Number | 1255666-48-8 | [2] |

| Appearance | White to off-white solid | Commercially available |

| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents | General chemical knowledge |

The "Fluorine Effect" in Drug Design: A Deeper Dive

The gem-difluoromethylene group (CF₂) serves as a bioisostere for a carbonyl group or a methylene group, offering distinct advantages.[3][4] The introduction of the 3,3-difluoro moiety into the piperidine ring has several predictable and desirable consequences for a drug candidate:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, rendering the α-position to the nitrogen less susceptible to enzymatic oxidation by cytochrome P450 enzymes. This can lead to a longer in vivo half-life and improved pharmacokinetic profile.[5]

-

Modulation of Basicity (pKa): The strongly electron-withdrawing nature of the two fluorine atoms lowers the pKa of the piperidine nitrogen. This can be crucial for disrupting off-target interactions, such as binding to the hERG potassium ion channel, a common cause of cardiotoxicity.[6]

-

Conformational Control: The presence of the gem-difluoro group can influence the conformational preference of the piperidine ring, which can be exploited to optimize the presentation of substituents for target binding.

-

Lipophilicity and Permeability: Fluorination generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability. However, the overall effect on lipophilicity (LogP) can be complex and is influenced by the surrounding molecular architecture.[5][7]

Synthesis and Characterization: A Representative Pathway

While multiple synthetic routes to substituted difluoropiperidines exist, a common strategy involves the construction of a suitable precursor followed by fluorination and subsequent functional group manipulations.[8] The following represents a plausible, multi-step synthesis of tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate, based on established chemical principles for the synthesis of similar structures.

Caption: A representative synthetic workflow for tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate.

Experimental Protocol: A Self-Validating System

The following protocol outlines the key steps in the synthesis, with an emphasis on the rationale behind the chosen reagents and conditions.

Step 1: Reductive Amination from N-Boc-3,3-difluoro-4-oxopiperidine

This is a more direct and commonly employed final step from a commercially available or synthesized ketone precursor.

-

Dissolution: In a round-bottom flask, dissolve tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (1.0 eq) in methanol.

-

Rationale: Methanol is a suitable solvent for both the substrate and the reagents and is compatible with the reducing agent.

-

-

Ammonium Source: Add ammonium acetate (10 eq).

-

Rationale: Ammonium acetate serves as the source of the primary amine through in situ formation of an imine with the ketone. The excess drives the equilibrium towards imine formation.

-

-

Reduction: Cool the solution to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

-

Rationale: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the ketone, minimizing side reactions. The reaction is performed at a reduced temperature to control the reaction rate and improve selectivity.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Quench the reaction by the addition of water. Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous layer with dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are essential for confirming the structure. The ¹⁹F NMR will show a characteristic signal for the CF₂ group.[9]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.

Applications in Drug Discovery: A Versatile Building Block

The primary utility of tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate lies in its role as a versatile intermediate for the synthesis of more complex molecules. The Boc-protected nitrogen allows for selective deprotection and subsequent functionalization, while the primary amine serves as a handle for amide bond formation, reductive amination, or other nucleophilic reactions.

Caption: Key functionalization pathways for tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate.

Protocol: Boc Deprotection

The removal of the Boc protecting group is a critical step to enable further modification at the piperidine nitrogen.

-

Dissolution: Dissolve tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM).

-

Acid Treatment: Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

-

Rationale: TFA is a strong acid that efficiently cleaves the Boc group. The reaction is performed at 0 °C to control the exothermic reaction.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The resulting trifluoroacetate salt can be used directly or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine.

Conclusion: A Strategic Asset for the Medicinal Chemist's Toolkit

Tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate is more than just a chemical intermediate; it is a strategic tool that empowers medicinal chemists to rationally design and synthesize novel drug candidates with improved pharmacokinetic and pharmacodynamic properties. Its ability to introduce the metabolically robust and pKa-modulating 3,3-difluoropiperidine moiety makes it an invaluable asset in the ongoing quest for safer and more effective medicines. The synthetic and functionalization protocols outlined in this guide provide a solid foundation for the effective utilization of this important building block in research and development.

References

-

Surmont, R., Verniest, G., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932. [Link]

-

Jamieson, C., et al. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

-

Mykhailiuk, P. K. (2025). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate. [Link]

-

ResearchGate. (n.d.). a) Applications of gem‐difluoro olefins in medicinal chemistry.... [Link]

-

PubChem. (n.d.). tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate. [Link]

-

The Royal Society of Chemistry. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Zlotorzynski, M., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate | C10H18F2N2O2 | CID 56932105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 5. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scientificupdate.com [scientificupdate.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tert-butyl 3-aMino-4-fluoropiperidine-1-carboxylate(1334414-00-4) 1H NMR [m.chemicalbook.com]

tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate synthesis route

An In-Depth Technical Guide to the Synthesis of tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate

Introduction

The incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry for modulating physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and basicity. The 3,3-difluoropiperidine scaffold, in particular, has emerged as a valuable building block in the design of novel therapeutics. This guide provides a detailed technical overview of the synthetic routes to tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate, a key intermediate for the synthesis of various pharmacologically active compounds. We will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the most prevalent synthetic pathways.

Strategic Approaches to the Target Molecule

The synthesis of tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate (a Boc-protected 4-amino-3,3-difluoropiperidine) typically originates from a corresponding ketone precursor, 1-Boc-3,3-difluoropiperidin-4-one. The primary challenge lies in the efficient and safe introduction of the amino group at the C4 position. The main strategies employed are:

-

Reductive Amination of a Ketone Precursor: A direct and efficient one-pot method involving the reaction of the ketone with an amine source in the presence of a reducing agent.[1]

-

Reduction of an Oxime Intermediate: A two-step process involving the formation of an oxime from the ketone, followed by its reduction to the primary amine.

-

Reduction of an Azide Intermediate: This route involves the introduction of an azide group, which is then reduced to the amine. This can be a safer alternative to other methods.

This guide will focus on the synthesis of the key ketone intermediate and its subsequent conversion to the target amine via these strategic routes.

Synthesis of the Key Intermediate: 1-Boc-3,3-difluoropiperidin-4-one

The most common starting material for the synthesis of the target molecule is 1-Boc-4-piperidone. The geminal difluoro group at the C3 position is typically introduced via electrophilic fluorination of an enamine or enol ether intermediate.

A common method for the synthesis of a related intermediate, 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine, involves the reaction of N-tert-butoxycarbonyl-4-piperidone with N,N-dimethylformamide dimethyl acetal.[2] While not a direct precursor to the difluoro compound, this highlights the reactivity of the C3 position. The direct difluorination of 1-Boc-4-piperidone at the C3 position can be achieved using electrophilic fluorinating agents.

A general workflow for the preparation of the key ketone intermediate is depicted below:

Figure 1: General workflow for the synthesis of 1-Boc-3,3-difluoropiperidin-4-one.

Synthetic Routes to tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate

Once the key ketone intermediate is in hand, several methods can be employed to introduce the C4-amino group.

Route 1: Reductive Amination

Reductive amination is a highly efficient and widely used method for the formation of amines from carbonyl compounds.[1][3] In this one-pot reaction, the ketone reacts with an ammonia source to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

Figure 2: Reductive amination route to the target molecule.

Experimental Protocol: Reductive Amination

Materials:

-

1-Boc-3,3-difluoropiperidin-4-one

-

Ammonium acetate or ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 1-Boc-3,3-difluoropiperidin-4-one in methanol, add a suitable ammonia source such as ammonium acetate.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C and add the reducing agent (e.g., sodium cyanoborohydride) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the reaction mixture under reduced pressure to remove methanol.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Ammonia Source: Ammonium acetate serves as a convenient and less volatile source of ammonia for imine formation.

-

Reducing Agent: Sodium cyanoborohydride and sodium triacetoxyborohydride are mild reducing agents that selectively reduce the iminium ion in the presence of the ketone, minimizing side reactions.[4]

-

Solvent: Methanol is a common solvent for reductive amination as it effectively dissolves the reactants and is compatible with the reducing agents.

Route 2: Via Oxime Formation and Reduction

This two-step approach involves the initial conversion of the ketone to an oxime, followed by reduction to the primary amine. This method can be advantageous when direct reductive amination proves difficult or results in low yields.

Figure 3: Synthesis via oxime formation and reduction.

Experimental Protocol: Oxime Formation and Reduction

Part A: Oxime Formation

Materials:

-

1-Boc-3,3-difluoropiperidin-4-one

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate or pyridine

-

Ethanol or methanol

Procedure:

-

Dissolve 1-Boc-3,3-difluoropiperidin-4-one, hydroxylamine hydrochloride, and a base (e.g., sodium acetate) in ethanol.

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the oxime intermediate.

Part B: Oxime Reduction

Materials:

-

1-Boc-3,3-difluoro-4-oximinopiperidine

-

Reducing agent (e.g., Palladium on carbon (Pd/C) with H₂ gas, or Zinc dust in acetic acid)

-

Solvent (e.g., Methanol for catalytic hydrogenation, or acetic acid for zinc reduction)

Procedure (Catalytic Hydrogenation):

-

Dissolve the oxime intermediate in methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 12-24 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography if necessary.

Causality Behind Experimental Choices:

-

Oxime Formation: The reaction of a ketone with hydroxylamine is a classic and reliable method for forming oximes. A mild base is used to liberate the free hydroxylamine from its hydrochloride salt.

-

Reduction Methods: Catalytic hydrogenation is a clean and efficient method for reducing oximes to primary amines.[5] An alternative is the use of a dissolving metal reduction, such as zinc in acetic acid, which can be useful if catalytic hydrogenation is not feasible.

Route 3: Via Azide Formation and Reduction

The introduction of an azide group followed by its reduction offers another pathway to the desired amine. This route can be advantageous in terms of selectivity and the mild conditions required for azide reduction.

Figure 4: Synthesis via azide formation and reduction.

Experimental Protocol: Azide Route

Part A: Reduction of Ketone to Alcohol

Materials:

-

1-Boc-3,3-difluoropiperidin-4-one

-

Sodium borohydride (NaBH₄)

-

Methanol

Procedure:

-

Dissolve 1-Boc-3,3-difluoropiperidin-4-one in methanol and cool to 0 °C.

-

Add sodium borohydride portion-wise, maintaining the temperature below 5 °C.

-

Stir at 0 °C for 1-2 hours, then allow to warm to room temperature.

-

Quench the reaction with water and remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol.

Part B: Activation and Azide Displacement

Materials:

-

1-Boc-3,3-difluoro-4-hydroxypiperidine

-

Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et₃N) or pyridine

-

Dichloromethane (DCM)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve the alcohol and triethylamine in DCM and cool to 0 °C.

-

Add methanesulfonyl chloride dropwise and stir at 0 °C for 1-2 hours.

-

Wash the reaction mixture with cold water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer and concentrate to give the crude mesylate.

-

Dissolve the crude mesylate in DMF, add sodium azide, and heat the mixture to 60-80 °C for several hours.

-

Cool the reaction, pour into water, and extract with ethyl acetate.

-

Wash the organic extracts with water and brine, dry, and concentrate to give the azide intermediate.

Part C: Azide Reduction

Materials:

-

tert-Butyl 4-azido-3,3-difluoropiperidine-1-carboxylate

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethyl acetate

Procedure:

-

Dissolve the azide in methanol.

-

Add 10% Pd/C.

-

Stir the mixture under a hydrogen atmosphere (balloon) at room temperature until the reaction is complete (monitored by TLC or IR spectroscopy - disappearance of the azide stretch).

-

Filter the reaction mixture through Celite and concentrate the filtrate to obtain the target amine.

Causality Behind Experimental Choices:

-

Hydroxyl Activation: The hydroxyl group is a poor leaving group and must be converted to a better one, such as a mesylate or tosylate, for nucleophilic substitution.[6]

-

Azide Source: Sodium azide is a common and effective nucleophile for introducing the azide group.[7]

-

Azide Reduction: Catalytic hydrogenation is a standard method for reducing azides to amines. The Staudinger reaction (using triphenylphosphine followed by water) is an alternative mild method.

Data Summary

| Route | Key Transformation | Reagents | Typical Yield | Advantages | Disadvantages |

| 1 | Reductive Amination | NH₃ source, NaBH₃CN or NaBH(OAc)₃ | Good to High | One-pot, efficient | Requires careful control of pH and reducing agent |

| 2 | Oxime Reduction | 1. NH₂OH·HCl, Base2. H₂, Pd/C or Zn, AcOH | Moderate to Good | Reliable for difficult substrates | Two steps, potential for side reactions in reduction |

| 3 | Azide Reduction | 1. NaBH₄2. MsCl, Et₃N3. NaN₃4. H₂, Pd/C | Moderate | Mild final reduction step, good selectivity | Multi-step, involves potentially hazardous azide intermediate |

Conclusion

The synthesis of tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate can be effectively achieved through several synthetic strategies, primarily starting from 1-Boc-3,3-difluoropiperidin-4-one. The choice of the optimal route depends on factors such as the scale of the synthesis, the availability of reagents, and the desired purity of the final product. Reductive amination offers the most direct approach, while the oxime and azide routes provide reliable alternatives, particularly for more challenging substrates. This guide provides the fundamental knowledge and practical protocols for researchers and drug development professionals to successfully synthesize this valuable fluorinated building block.

References

-

Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. 2019. [Link]

-

Sun, L., Gai, Y., Anderson, C.J., & Zeng, D. Highly-Efficient and Versatile Fluorous-Tagged Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Ligand for Preparation of Bioconjugates. Supporting Information, The Royal Society of Chemistry. [Link]

-

PubMed Central. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

-

ResearchGate. ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. 2015. [Link]

-

Surmont, R., Verniest, G., Thuring, J.W., Macdonald, G., Deroose, F., & De Kimpe, N. Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry, 2010, 75(3), 929-32. [Link]

-

AHH Chemical. tert-butyl (3R, 4S)-3-amino-4-fluoropiperidine-1-carboxylate, min 97%, 100 mg. [Link]

-

ResearchGate. Scheme 3: Preparation of N-Boc-protected 4-aminopiperidines 3c and 4c.... [Link]

-

PubChem. tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate. [Link]

-

MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. 2023. [Link]

-

Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist. 2023. [Link]

-

The Royal Society of Chemistry. Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. [Link]

-

PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. 2005. [Link]

- Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

-

Synple Chem. Available Synple Chem Reagent Cartridges. [Link]

- Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.

-

ResearchGate. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. 2004. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. [Link]

-

ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. 2019. [Link]

-

MDPI. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. 2019. [Link]

-

Ramachandran, P.V., & Choudhary, S. One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. Journal of Organic Chemistry, 2023, 88(22), 15956-15963. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-Boc-3-[(Dimethylamino)methylene]-4-oxopiperidine synthesis - chemicalbook [chemicalbook.com]

- 3. Available Synple Chem Reagent Cartridges [synplechem.com]

- 4. One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

A Senior Application Scientist's Guide to 1-Boc-4-amino-3,3-difluoropiperidine: A Cornerstone for Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the piperidine ring stands as the most prevalent saturated N-heterocycle in FDA-approved pharmaceuticals. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable scaffold. However, the modulation of its physicochemical properties, particularly the basicity (pKa) of the ring nitrogen, is a critical challenge in optimizing a drug candidate's potency, selectivity, and pharmacokinetic profile.

The strategic incorporation of fluorine atoms has emerged as a powerful tool to this end. The strong electron-withdrawing nature of fluorine can significantly modulate the pKa of a nearby nitrogen atom, a tactic used to mitigate off-target effects, such as binding to the hERG potassium ion channel, a common cause of cardiovascular toxicity.[1] Furthermore, geminal difluorination, as seen in 1-Boc-4-amino-3,3-difluoropiperidine, introduces a metabolically stable polar center that can enhance binding interactions and improve properties like membrane permeability without adding significant steric bulk. This guide provides an in-depth technical overview of 1-Boc-4-amino-3,3-difluoropiperidine, a key building block that leverages these principles.

Section 1: Chemical Identity and Nomenclature

Precise identification of chemical entities is paramount for reproducibility and regulatory compliance. 1-Boc-4-amino-3,3-difluoropiperidine is known by a variety of synonyms across commercial and academic databases. Understanding this nomenclature is essential for effective literature and patent searches.

The formal IUPAC name for this compound is tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate .[2] The "1-Boc" designation is a common and convenient abbreviation for the tert-butoxycarbonyl protecting group attached to the piperidine nitrogen at position 1.

A comprehensive list of its identifiers is provided below:

| Identifier Type | Value | Source(s) |

| Primary Name | 1-Boc-4-amino-3,3-difluoropiperidine | Common Abbreviation |

| IUPAC Name | tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate | PubChem[2] |

| CAS Number | 1255666-48-8 | PubChem[2] |

| Molecular Formula | C₁₀H₁₈F₂N₂O₂ | PubChem[2] |

| InChI Key | APZOOTJWPGQYSZ-UHFFFAOYSA-N | PubChem[2] |

| Synonym(s) | 4-AMINO-1-BOC-3,3-DIFLUOROPIPERIDINE | PubChem[2] |

| 4-AMINO-3,3-DIFLUORO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | PubChem[2] | |

| 1-(tert-Butyloxycarbonyl)-3,3-difluoro-4-aminopiperidine | PubChem[2] | |

| 2-Methyl-2-propanyl 4-amino-3,3-difluoro-1-piperidinecarboxylate | PubChem[2] |

Section 2: Physicochemical and Computed Properties

The utility of a building block is defined by its physical and chemical characteristics. These properties influence reaction conditions, purification strategies, and the ultimate ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug substance.

| Property | Value | Reference |

| Molecular Weight | 236.26 g/mol | [2] |

| Exact Mass | 236.13363415 Da | [2] |

| Physical Form | Solid | Sigma-Aldrich |

| Topological Polar Surface Area (TPSA) | 50.4 Ų | Ambeed |

| Hydrogen Bond Donor Count | 1 | Ambeed |

| Hydrogen Bond Acceptor Count | 5 | Ambeed |

| Rotatable Bond Count | 3 | Ambeed |

| Fraction Csp³ | 0.9 | Ambeed |

| Storage Temperature | 2-8°C, Inert Atmosphere | Sigma-Aldrich |

Section 3: Synthesis and Manufacturing Insights

The synthesis of highly functionalized, fluorinated piperidines is a non-trivial endeavor. Direct fluorination of complex molecules can be challenging and often results in mixtures of products. Therefore, the prevailing strategy involves the synthesis of a versatile fluorinated core, which can then be elaborated.

A common industrial approach begins with a readily available precursor, N-Boc-4-piperidone. The critical geminal difluorination step at the C3 position (adjacent to the future amino group) is typically achieved using specialized fluorinating reagents. While a specific process for this exact isomer is proprietary to manufacturers, general strategies for analogous structures have been published. For instance, the synthesis of 4,4-difluoropiperidines often employs reagents like diethylaminosulfur trifluoride (DAST) or more modern alternatives like trifluoro-sulfenyl morpholine on the N-Boc piperidone precursor to introduce the difluoro moiety.[3]

The subsequent conversion of the C4 ketone to an amine can proceed through reductive amination or other classical transformations to yield the desired 1-Boc-4-amino-3,3-difluoropiperidine. The causality for this multi-step approach is rooted in control and safety; introducing the fluorine atoms onto a simple, stable core before building further complexity is more efficient and higher yielding than attempting fluorination on a late-stage, highly functionalized intermediate.

Section 4: Key Applications in Medicinal Chemistry

The true value of 1-Boc-4-amino-3,3-difluoropiperidine lies in its application as a versatile synthon for introducing a constrained, polar, and basic motif into drug candidates. The Boc-protected nitrogen allows for selective deprotection and subsequent elaboration, while the primary amine at C4 serves as a key handle for coupling with carboxylic acids, sulfonyl chlorides, or for use in reductive amination reactions.

Case Study: Scaffolds for Dopamine D4 Receptor Antagonists

A compelling example of the utility of the difluoropiperidine core is found in the development of antagonists for the Dopamine 4 Receptor (D4R), a target for neurological and psychiatric disorders. A recent study detailed the synthesis and biological characterization of novel D4R antagonists using a 4,4-difluoropiperidine scaffold, which is structurally analogous to the 3,3-difluoro variant discussed here.[4]

In their work, the researchers utilized a commercially available Boc-protected difluoropiperidine derivative. The core workflow involved deprotecting the piperidine nitrogen and then performing N-alkylation or reductive amination to attach the rest of the pharmacophore.[4] The difluoro moiety was critical for modulating the compound's lipophilicity and metabolic stability, leading to candidates with improved potency and CNS multi-parameter optimization (MPO) scores.[4]

The workflow below illustrates how a building block like 1-Boc-4-amino-3,3-difluoropiperidine would be used in such a discovery campaign.

Section 5: Experimental Protocols

Trustworthy protocols are the bedrock of reproducible science. While the direct synthesis of the title compound is often a trade secret, the subsequent reactions it undergoes are standard in medicinal chemistry. Below are detailed, self-validating protocols for the critical step of N-Boc deprotection, a necessary gateway to utilizing this building block.

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a robust and widely used method for Boc removal. The resulting amine is isolated as its trifluoroacetate salt, which can be used directly or neutralized in a subsequent step.

Rationale: TFA is a strong acid that readily cleaves the acid-labile tert-butyl ester of the carbamate group, liberating the free amine. Dichloromethane (DCM) is a common solvent as it is relatively inert and dissolves many organic compounds. The reaction is typically run at 0°C to room temperature to control the exothermic reaction and prevent potential side reactions.

Step-by-Step Methodology:

-

Dissolution: Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.[5]

-

Cooling: Cool the solution to 0°C using an ice bath.[5]

-

Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise to the stirred solution.[5]

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]

-

Workup (Isolation of TFA salt): Once the reaction is complete, remove the DCM and excess TFA under reduced pressure (rotary evaporation). The resulting residue is the TFA salt of the deprotected piperidine, which can be carried forward.

-

Workup (Isolation of Free Amine): To obtain the free amine, re-dissolve the residue in DCM. Slowly add a saturated aqueous sodium bicarbonate (NaHCO₃) or 1N sodium hydroxide (NaOH) solution with vigorous stirring until the aqueous layer is basic (pH > 8).[5]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).[5]

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired free amine.[5]

Protocol 2: N-Boc Deprotection using HCl in Dioxane

This method is an excellent alternative, often yielding the hydrochloride salt of the amine directly as a precipitate, which simplifies purification.

Rationale: A 4M solution of HCl in dioxane is a commercially available, convenient reagent for effecting clean Boc deprotection. The low solubility of the resulting hydrochloride salt in dioxane or co-solvents like diethyl ether drives the reaction to completion and provides a simple, non-chromatographic purification method.

Step-by-Step Methodology:

-

Dissolution: Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[5]

-

Acid Addition: Add a 4M solution of HCl in dioxane (typically 5-10 equivalents of HCl) to the solution at room temperature.[5]

-

Precipitation & Reaction: Stir the mixture at room temperature for 1-3 hours. In many cases, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution.[5] Monitor by TLC or LC-MS.

-

Isolation: If a precipitate forms, it can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum. This often yields a highly pure product.[5]

-

Alternative Isolation: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting hydrochloride salt can often be precipitated by adding diethyl ether.[5]

Section 6: Safety and Handling

As with any active chemical reagent, proper handling of 1-Boc-4-amino-3,3-difluoropiperidine and its deprotected forms is critical.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation/damage (H319), and may cause respiratory irritation (H335).[2][6]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling Precautions: Avoid formation of dust and aerosols. Do not get in eyes, on skin, or on clothing. Do not breathe dust.

-

Storage: Keep containers tightly closed in a dry, cool (2-8°C), and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon).

-

In Case of Exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical attention.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Ingestion: Rinse mouth. Get medical help.

-

Conclusion and Future Outlook

1-Boc-4-amino-3,3-difluoropiperidine is more than just a catalog chemical; it is an enabling tool for medicinal chemists. Its design—combining the proven piperidine scaffold with a Boc-protected nitrogen for controlled synthesis, a primary amine for versatile coupling, and a gem-difluoro group for metabolic stability and property modulation—makes it a high-value intermediate. As drug discovery programs continue to tackle increasingly complex biological targets, the demand for sophisticated, rationally designed building blocks like this will only grow. Understanding its properties, synthesis, and application provides a significant advantage to any research team aiming to accelerate the development of novel therapeutics.

References

-

PubChem. tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Studley, J. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. (2019). Available at: [Link]

-

Lisle, J. et al. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Tang, P. et al. Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry. (2010). Available at: [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate | C10H18F2N2O2 | CID 56932105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CAS 1263180-22-8 | 4-(Boc-amino)-3,3-difluoropiperidine - Synblock [synblock.com]

A Senior Application Scientist's Guide to tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate: Sourcing, Qualification, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate (CAS No. 1255666-48-8), a fluorinated building block of increasing importance in medicinal chemistry. We will delve into its commercial availability, provide a framework for its qualification, and explore the scientific rationale for its application in drug discovery programs. This document moves beyond a simple datasheet to offer field-proven insights into the strategic use of this valuable synthetic intermediate.

Introduction: The Strategic Value of the gem-Difluoro Motif

The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, renowned for its ability to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile. The piperidine scaffold, a privileged structure in numerous FDA-approved drugs, is a frequent target for fluorination. tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate emerges as a particularly valuable building block due to the presence of a gem-difluoromethylene group adjacent to the C4-amino substituent.

This specific structural feature offers several strategic advantages:

-

Modulation of Basicity (pKa): The potent electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity of the neighboring C4-amino group. This can be critical for mitigating off-target effects, such as hERG inhibition, which is often linked to the presence of highly basic nitrogen centers.

-

Lipophilicity and Metabolic Stability: The CF2 group can act as a bioisostere for a carbonyl group or other polar functionalities, subtly altering lipophilicity and improving metabolic stability by blocking sites susceptible to oxidative metabolism.

-

Conformational Control: The steric bulk and electronic properties of the fluorine atoms can influence the conformational preferences of the piperidine ring, potentially locking the molecule into a more bioactive conformation for its intended target.

This guide will provide the necessary technical information for researchers to confidently source, qualify, and strategically implement this building block in their research endeavors.

Commercial Availability and Supplier Overview

tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate is readily available from a variety of chemical suppliers catering to the research and development market. The compound is typically offered in quantities ranging from milligrams to multi-gram scale.

Below is a summary of key information and a table of representative suppliers.

| Property | Value |

| CAS Number | 1255666-48-8 |

| Molecular Formula | C10H18F2N2O2 |

| Molecular Weight | 236.26 g/mol |

| Typical Purity | ≥95% |

| Common Synonyms | 1-Boc-4-amino-3,3-difluoropiperidine, 4-Amino-3,3-difluoro-piperidine-1-carboxylic acid tert-butyl ester |

Table 1: Representative Commercial Suppliers

| Supplier | Purity Specification | Available Quantities |

| Sigma-Aldrich | ≥95% | 100 mg - 25 g |

| Ambeed | ≥95% | 100 mg - 25 g |

| BLD Pharm | Custom | Inquire for details |

| Fluorochem | ≥97% | Inquire for details |

Note: This table is not exhaustive and is intended to provide a starting point for sourcing. Availability and specifications are subject to change.

Quality Control and In-House Validation: A Self-Validating Workflow

Ensuring the identity and purity of a starting material is a critical, non-negotiable step in any synthetic workflow. As a Senior Application Scientist, I advocate for a self-validating system where incoming materials are independently verified, regardless of the supplier's Certificate of Analysis (CoA).

A Technical Guide to the Synthesis of tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate: Strategies and Methodologies

Introduction: The Significance of Fluorinated Piperidines in Modern Drug Discovery

The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. The piperidine moiety, a ubiquitous saturated N-heterocycle, is present in a vast number of FDA-approved drugs. Consequently, the strategic incorporation of fluorine into the piperidine ring system, particularly as a gem-difluoro group, offers a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of novel therapeutics.

This guide provides an in-depth technical overview of the synthetic routes to a key fluorinated building block: tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate. This compound serves as a valuable intermediate for the synthesis of a wide range of biologically active molecules. We will explore the primary synthetic pathways, focusing on the preparation of key intermediates and the critical chemical transformations involved. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the practical synthesis of this important compound.

Primary Synthetic Strategy: A Two-Stage Approach from N-Boc-4-piperidone

The most direct and widely employed synthetic route to tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate commences with the commercially available and relatively inexpensive starting material, N-Boc-4-piperidone. The overall strategy can be dissected into two key stages:

-

Gem-difluorination of the piperidone ring at the C3 position to generate the pivotal intermediate, tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate.

-

Reductive amination of the resulting ketone to install the C4 amino group, yielding the final target molecule.

Caption: Overall synthetic workflow.

Stage 1: Synthesis of the Key Intermediate, tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

The cornerstone of this synthesis is the introduction of the gem-difluoro moiety adjacent to the carbonyl group. This transformation is typically achieved through an electrophilic fluorination of an enolate or enol ether derivative of N-Boc-4-piperidone.

Starting Material: Preparation of N-Boc-4-piperidone

While N-Boc-4-piperidone is commercially available, it can also be readily prepared in the laboratory from 4-piperidone monohydrate hydrochloride. The Boc (tert-butoxycarbonyl) protecting group is installed to prevent unwanted side reactions at the nitrogen atom during subsequent synthetic steps.

Experimental Protocol: Boc-Protection of 4-Piperidone [1]

-

To a stirred solution of 4-piperidone monohydrate hydrochloride (20.0g, 131mmol) in methanol (300mL), add triethylamine (19.2g, 190mmol) and stir for 5 minutes.

-

Add di-tert-butyl dicarbonate (Boc₂O, 34g, 168mmol) in portions over a 5-minute period.

-

Add 4-(dimethylamino)pyridine (DMAP, 0.4g, 3mmol).

-

Stir the solution at ambient temperature for 20 hours.

-

Remove the methanol under reduced pressure.

-

Dissolve the crude residue in dichloromethane (100mL).

-

Wash the organic phase with 2M HCl (2 x 70mL), saturated Na₂CO₃ (70mL), and saturated NaCl (50mL).

-

Dry the organic layer over Na₂SO₄, filter, and evaporate to dryness to yield N-Boc-4-piperidone as a white solid.

| Parameter | Value |

| Reactants | 4-piperidone monohydrate hydrochloride, Di-tert-butyl dicarbonate |

| Reagents | Triethylamine, DMAP |

| Solvent | Methanol, Dichloromethane |

| Reaction Time | 20 hours |

| Temperature | Ambient |

| Yield | Quantitative[1] |

Gem-Difluorination at the C3 Position

The introduction of two fluorine atoms at the α-position to the carbonyl group is a challenging yet crucial step. A common and effective method involves the formation of a silyl enol ether from N-Boc-4-piperidone, followed by electrophilic fluorination.

Conceptual Workflow for Gem-Difluorination

Sources

Spectroscopic Characterization of tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate: A Technical Guide

Foreword

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Fluorinated scaffolds, in particular, are of increasing interest due to their unique ability to modulate the physicochemical and pharmacological properties of lead compounds. This guide provides an in-depth technical overview of the spectroscopic characterization of tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate , a valuable building block in medicinal chemistry. Due to the absence of publicly available experimental spectra for this specific molecule, this document integrates foundational spectroscopic principles with predictive data and insights from analogous structures to offer a comprehensive analytical framework. Our approach is grounded in providing not just data, but a causal understanding of the spectroscopic behaviors of this gem-difluorinated piperidine derivative.

Molecular Structure and Key Features

tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate (PubChem CID: 56932105) possesses a unique combination of structural motifs that influence its spectroscopic properties[1]. The bulky tert-butoxycarbonyl (Boc) protecting group, the piperidine ring, the primary amine, and the geminal difluoro group at the C3 position all contribute distinct signatures in various spectroscopic analyses. The presence of the C-F bonds is particularly influential, inducing significant effects on the chemical shifts of nearby protons and carbons, making multinuclear NMR spectroscopy an essential tool for its characterization.

Molecular Formula: C₁₀H₁₈F₂N₂O₂[1]

Molecular Weight: 236.26 g/mol [1]

CAS Number: 1255666-48-8[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For a fluorinated compound like the one , a multi-pronged approach utilizing ¹H, ¹³C, and ¹⁹F NMR is indispensable. The following sections detail the predicted spectra and the rationale behind these predictions.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal the number of distinct proton environments and their connectivity through spin-spin coupling.

| Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.8 - 3.2 | m | 4H | H-2, H-6 | Protons on carbons adjacent to the nitrogen of the Boc group are expected to be deshielded. The axial and equatorial protons will likely exhibit complex splitting patterns due to coupling with each other and with adjacent protons. |

| ~ 3.1 - 2.9 | m | 1H | H-4 | The proton on the carbon bearing the amino group will be deshielded and is expected to show coupling to the protons on C-5. |

| ~ 2.2 - 1.8 | m | 2H | H-5 | These protons are adjacent to a methylene group and the carbon bearing the amino group, leading to a complex multiplet. |

| ~ 1.7 (broad) | s | 2H | -NH₂ | The chemical shift of amine protons is variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole effects and exchange. |

| 1.45 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic feature of the Boc protecting group. |

Causality Behind Predictions: The electron-withdrawing nature of the two fluorine atoms at C3 will have a through-bond deshielding effect on neighboring protons, although this is often less pronounced than the effect on carbon chemical shifts. The piperidine ring is expected to adopt a chair conformation, leading to distinct chemical shifts for axial and equatorial protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. The most notable feature will be the carbon directly bonded to the fluorine atoms.

| Predicted Chemical Shift (δ) (ppm) | Assignment | Rationale |

| ~ 155 | C=O (Boc) | The carbonyl carbon of the carbamate is characteristically found in this downfield region. |

| ~ 120 (t) | C-3 | The carbon bearing the two fluorine atoms will exhibit a large C-F coupling, appearing as a triplet. Its chemical shift will be significantly downfield due to the strong electron-withdrawing effect of the two fluorine atoms. |

| ~ 80 | -C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group. |

| ~ 50 | C-4 | The carbon attached to the amino group. |

| ~ 45 | C-2, C-6 | Carbons adjacent to the ring nitrogen. |

| ~ 30 | C-5 | The remaining methylene carbon of the piperidine ring. |

| ~ 28 | -C(C H₃)₃ (Boc) | The methyl carbons of the tert-butyl group will appear as a single resonance. |

Causality Behind Predictions: The key feature in the predicted ¹³C NMR spectrum is the signal for C-3. The direct attachment of two highly electronegative fluorine atoms causes a significant downfield shift. Furthermore, the spin-spin coupling between ¹³C and ¹⁹F will split this signal into a triplet, with a large one-bond coupling constant (¹JCF) typically in the range of 240-280 Hz[2].

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atoms[3][4][5].